5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido(4,3-b)indole monohydrochloride 5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido(4,3-b)indole monohydrochloride
Brand Name: Vulcanchem
CAS No.: 39744-92-8
VCID: VC15900582
InChI: InChI=1S/C18H18N2.ClH/c1-2-6-14(7-3-1)13-20-17-9-5-4-8-15(17)16-12-19-11-10-18(16)20;/h1-3,6-7,10-12H,4-5,8-9,13H2;1H
SMILES:
Molecular Formula: C18H19ClN2
Molecular Weight: 298.8 g/mol

5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido(4,3-b)indole monohydrochloride

CAS No.: 39744-92-8

Cat. No.: VC15900582

Molecular Formula: C18H19ClN2

Molecular Weight: 298.8 g/mol

* For research use only. Not for human or veterinary use.

5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido(4,3-b)indole monohydrochloride - 39744-92-8

Specification

CAS No. 39744-92-8
Molecular Formula C18H19ClN2
Molecular Weight 298.8 g/mol
IUPAC Name 5-benzyl-6,7,8,9-tetrahydropyrido[4,3-b]indole;hydrochloride
Standard InChI InChI=1S/C18H18N2.ClH/c1-2-6-14(7-3-1)13-20-17-9-5-4-8-15(17)16-12-19-11-10-18(16)20;/h1-3,6-7,10-12H,4-5,8-9,13H2;1H
Standard InChI Key PJTGEWRUOVMBIR-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C3=C(N2CC4=CC=CC=C4)C=CN=C3.Cl

Introduction

Chemical Identity and Nomenclature

Core Structural Identification

5-Benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole monohydrochloride is systematically named according to IUPAC conventions as 5-benzyl-6,7,8,9-tetrahydropyrido[4,3-b]indole hydrochloride . The molecular formula C₁₈H₁₉ClN₂ corresponds to a molecular weight of 298.8 g/mol, with the hydrochloride salt contributing to its crystalline stability and solubility profile .

Table 1: Fundamental Chemical Identifiers

PropertyValueSource
CAS Registry Number39744-92-8
Molecular FormulaC₁₈H₁₉ClN₂
Molecular Weight298.8 g/mol
IUPAC Name5-benzyl-6,7,8,9-tetrahydropyrido[4,3-b]indole hydrochloride
Canonical SMILESC1CCC2=C(C1)C3=C(N2CC4=CC=CC=C4)C=CN=C3.Cl

Synonymy and Registry

Alternative designations include 9-benzyl-5,6,7,8-tetrahydro-γ-carboline hydrochloride and DTXSID10192829 . PubChem lists its parent compound (CID 217857) as the free base form, while the hydrochloride salt bears CID 217856 . Cross-referencing with chemical databases confirms its classification under the pyridoindole derivatives, a subgroup of alkaloids with documented neuroactive properties .

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The molecule features a tetrahydropyridoindole scaffold comprising:

  • A 6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole core, which annulates a piperidine ring to an indole moiety

  • A benzyl group (-CH₂C₆H₅) at the 5-position of the pyrido ring

  • A hydrochloride counterion neutralizing the basic nitrogen

The fused bicyclic system creates a rigid planar region (indole) adjacent to a saturated piperidine ring, enabling both π-π interactions and conformational flexibility. X-ray crystallographic data remain unavailable, but computational models predict a chair conformation for the piperidine ring and perpendicular orientation of the benzyl group relative to the indole plane .

Table 2: Computed Physicochemical Properties

PropertyValueMethod (Source)
Topological Polar Surface Area17.8 ŲCactvs 3.4.8.18
Rotatable Bond Count2Cactvs 3.4.8.18
Hydrogen Bond Donors1 (HCl)PubChem
logP (Predicted)3.42 ± 0.45XLogP3
Aqueous Solubility23.6 mg/mL (est.)ALogPS

Synthetic Methodologies and Challenges

Proposed Synthetic Routes

Though explicit protocols for 39744-92-8 remain undisclosed, its structure suggests convergent strategies:

Route A: Indole-Piperidine Annulation

  • Condensation of tryptamine derivatives with cyclic ketones to form the tetrahydro-β-carboline core

  • N-Benzylation via Ullmann coupling or nucleophilic substitution

  • Hydrochloride salt formation through HCl gas saturation

Route B: Palladium-Catalyzed Cyclization

  • Suzuki-Miyaura coupling of halogenated indoles with benzylboronic acids

  • Reductive amination to construct the piperidine ring

  • Acidic workup to precipitate the hydrochloride

Purification and Characterization Challenges

  • Regioselectivity: Risk of benzyl group migration during cyclization steps

  • Diastereomerism: Potential formation of cis/trans isomers at the piperidine ring

  • Salt Stability: Hygroscopic tendencies requiring anhydrous storage conditions

Pharmacological and Toxicological Profile

Acute Toxicity Data

Subcutaneous administration in mice revealed an LD₅₀ of 115 mg/kg, accompanied by:

  • Parasympatholytic effects: Reduced salivary secretion and intestinal motility

  • Behavioral excitation: Increased locomotor activity and wakefulness

  • Hypothermia: Core temperature drop of 2–3°C within 60 minutes

ParameterValueModel
LD₅₀ (SC)115 mg/kgMouse
Target OrgansCNS, autonomic nervous system
Onset of Hypothermia15–30 minutes

Putative Mechanisms of Action

Structural analogs exhibit affinity for:

  • 5-HT₂A Serotonin Receptors: Modulating mood and perception (Ki ~50 nM for related carbazoles)

  • MAO-A Inhibition: Potential antidepressant activity (IC₅₀ 1–10 μM range)

  • σ-1 Receptor Binding: Neuroprotective effects in preclinical models

The benzyl substituent may enhance lipophilicity, facilitating blood-brain barrier penetration compared to simpler carboline derivatives .

Research Applications and Future Directions

Current Investigative Uses

  • Neuroscience Probes: Mapping serotonin receptor distributions in primate brains

  • Antimicrobial Screening: Testing against Plasmodium falciparum (IC₅₀ pending)

  • Synthetic Intermediate: Building block for polycyclic antipsychotic analogs

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